

Assessing Preclinical Toxicity of Fgfr4-IN-14: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fgfr4-IN-14*

Cat. No.: *B12388255*

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Introduction

Fgfr4-IN-14 is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma. The selective targeting of FGFR4 is a promising therapeutic strategy, as it may circumvent some of the toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia. However, a thorough preclinical assessment of potential on-target and off-target toxicities is crucial for the clinical development of **Fgfr4-IN-14**. These application notes provide a summary of expected toxicities based on preclinical studies of similar selective FGFR4 inhibitors and detailed protocols for assessing the safety profile of **Fgfr4-IN-14** in preclinical models.

While specific quantitative toxicity data for **Fgfr4-IN-14** is not publicly available, preclinical studies of other selective FGFR4 inhibitors, such as BLU-9931, FGF401, and H3B-6527, have demonstrated that these agents are generally well-tolerated in animal models at efficacious doses. The primary on-target toxicities observed are related to the physiological functions of FGFR4 in bile acid metabolism and lipid homeostasis.

Data Presentation: Summary of Expected Preclinical Toxicities

The following tables summarize the anticipated toxicities of **Fgfr4-IN-14** based on data from preclinical studies of other selective FGFR4 inhibitors.

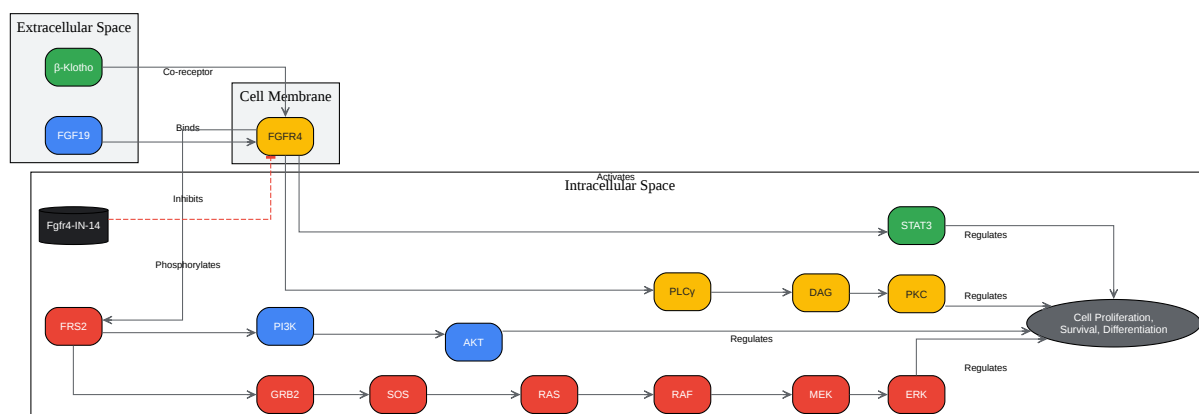
Table 1: Anticipated In Vivo Toxicities of **Fgfr4-IN-14** in Rodent Models

Parameter	Observation	Species	Notes
Maximum Tolerated Dose (MTD)	To be determined through dose-range finding studies.	Mouse, Rat	Expected to be well-tolerated at doses demonstrating anti-tumor efficacy.
Liver Toxicity	Potential for mild to moderate elevation of liver enzymes (ALT, AST).[1][2]	Mouse, Rat	On-target effect due to FGFR4's role in bile acid homeostasis.[3] Histopathological evaluation is critical.
Gastrointestinal Toxicity	Diarrhea may be observed at higher doses.[1][2][3]	Mouse, Rat	Likely an on-target effect related to altered bile acid metabolism.[3]
Hyperphosphatemia	Not expected to be a significant finding.	Mouse, Rat	This is a known toxicity of pan-FGFR inhibitors targeting FGFR1/2/3 and is largely absent with selective FGFR4 inhibitors.[4]
Body Weight	Minimal to no significant changes at therapeutic doses.	Mouse, Rat	Significant body weight loss may indicate systemic toxicity.
Clinical Observations	No major adverse clinical signs expected at therapeutic doses.	Mouse, Rat	Daily monitoring for changes in activity, posture, and grooming is essential.

Table 2: Anticipated In Vitro Cytotoxicity of **Fgfr4-IN-14**

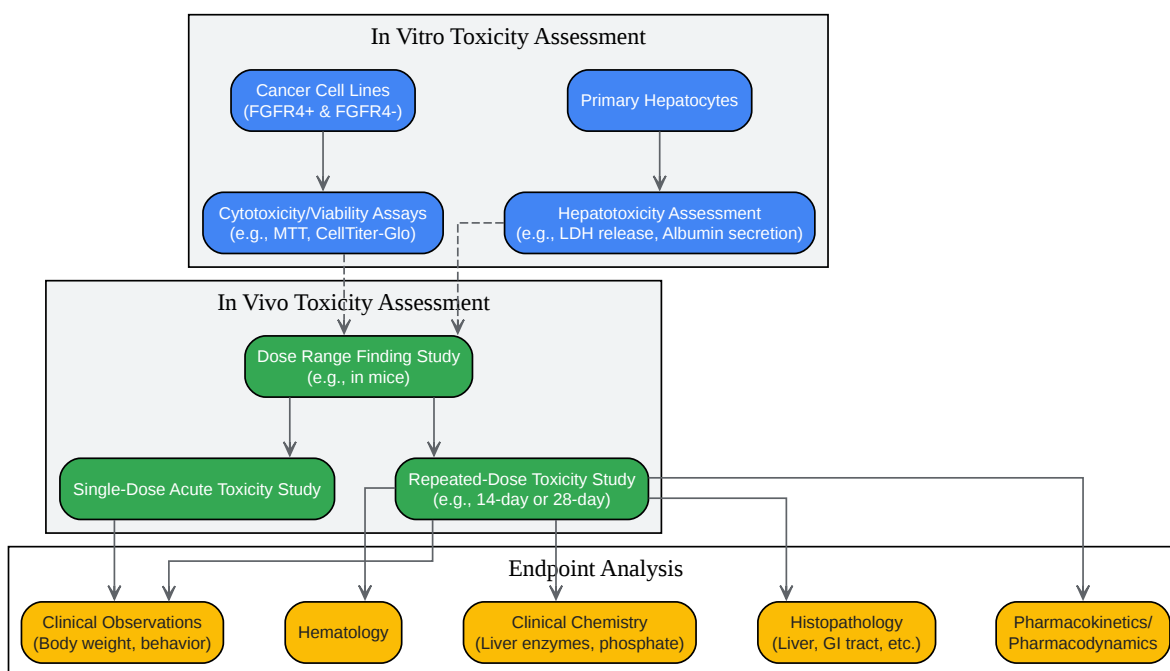
Cell Line	IC50 (μM)	Assay Type	Notes
Hepatocellular Carcinoma (e.g., Hep3B, Huh7)	To be determined.	Cell Viability (e.g., CellTiter-Glo)	Expected to show selective cytotoxicity in FGFR4-dependent cancer cell lines.
Primary Hepatocytes	To be determined.	Cell Viability	To assess direct hepatotoxicity.
Other Cancer Cell Lines (FGFR4-negative)	To be determined.	Cell Viability	To determine selectivity and off-target cytotoxic effects.

Mandatory Visualizations



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Caption: FGFR4 Signaling Pathway and Mechanism of **Fgfr4-IN-14** Inhibition.



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